1-Methyl-2-phenylbenzimidazole

Catalog No.
S703861
CAS No.
2622-63-1
M.F
C14H12N2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-phenylbenzimidazole

CAS Number

2622-63-1

Product Name

1-Methyl-2-phenylbenzimidazole

IUPAC Name

1-methyl-2-phenylbenzimidazole

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3

InChI Key

POSRBSJJCMKQNU-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3

Antiviral Activity:

Studies have shown that 1-M-2-Ph-BI exhibits potential antiviral activity against various viruses, including the Bovine Viral Diarrhea Virus (BVDV) []. Researchers suggest that it may interfere with the virus's replication process, potentially offering a therapeutic option for BVDV infections.

DNA Binding Properties:

1-M-2-Ph-BI has been shown to interact with DNA molecules []. This interaction might be influenced by the presence of specific substituents on the molecule, offering potential insights into the design of new drugs targeting DNA-related diseases.

1-Methyl-2-phenylbenzimidazole is an organic compound with the molecular formula C14H12N2. It features a benzimidazole core substituted with a methyl group at the nitrogen atom and a phenyl group at the second position. This structure contributes to its unique chemical properties and potential applications in pharmaceuticals and materials science .

Typical of benzimidazole derivatives, including:

  • Nucleophilic substitutions: The nitrogen atoms in the benzimidazole ring can participate in nucleophilic substitution reactions.
  • Tautomerization: 1-Methyl-2-phenylbenzimidazole exhibits tautomeric equilibria, where different structural forms can interconvert, influencing its reactivity and stability .
  • Electrophilic aromatic substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

1-Methyl-2-phenylbenzimidazole has shown promising biological activities:

  • Antimicrobial properties: Studies indicate that it may possess antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anticancer potential: Preliminary research suggests that derivatives of this compound could exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

Several synthesis routes exist for 1-methyl-2-phenylbenzimidazole:

  • Condensation reactions: One common method involves the reaction of N-methyl-o-phenylenediamine with benzylamine under specific conditions, typically using catalysts like ruthenium or platinum .
  • Alternative methods: Other methods include using nitroanilines and amino acids as starting materials, which undergo reduction and cyclization to form the desired product .

Research into the interactions of 1-methyl-2-phenylbenzimidazole with biological targets is ongoing. Studies have focused on:

  • Binding affinity: Investigating how well this compound binds to specific enzymes or receptors.
  • Mechanism of action: Understanding how it exerts its biological effects at the molecular level.

1-Methyl-2-phenylbenzimidazole shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
1-MethylbenzimidazoleMethyl group on nitrogenExhibits different reactivity patterns
2-MethylbenzimidazoleMethyl group on carbon 2Different tautomeric forms
2-PhenylbenzimidazolePhenyl group on carbon 2Similar biological activity
1-HydroxybenzimidazoleHydroxyl group on nitrogenIncreased solubility in water

Uniqueness of 1-Methyl-2-phenylbenzimidazole

The combination of a methyl group on nitrogen and a phenyl substituent at position two provides unique properties that differentiate it from other benzimidazole derivatives, particularly in terms of solubility, reactivity, and biological activity.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

2622-63-1

Wikipedia

1-Methyl-2-phenylbenzimidazole

Dates

Modify: 2023-08-15

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